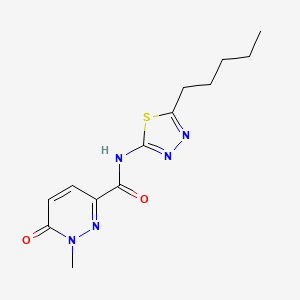methanone](/img/structure/B7523997.png)
[4-(1H-benzimidazol-2-yl)piperidin-1-yl](2-chloro-6-fluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone” is an orally available, potent and selective histamine H1 receptor antagonist . It exhibits long drug-target residence time at the H1 receptor, which results in extended H1 receptor antagonism in vitro .
Synthesis Analysis
The synthesis of this compound involves the insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties . This leads to a marked enhancement of the aqueous solubility and a significant improvement of the oral absorption .Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzimidazole ring linked to a piperidine ring via a methanone group . The benzimidazole ring is substituted at the 2-position with a piperidin-1-yl group, and the piperidine ring is substituted at the 4-position with a benzimidazol-2-yl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . These include the in situ reduction of Schiff’s base of 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzo[d] imidazol-2(3H)-one in the presence of Ti(OiPr)4 and NaBH3CN .Physical and Chemical Properties Analysis
The compound has a molecular weight of 251.71 g/mol . It is a cream powder with a melting point of 106–108 °C . The compound is highly soluble in water, with a solubility of up to 19 mg/mL at pH 1.2 .Mecanismo De Acción
Propiedades
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-chloro-6-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O/c20-13-4-3-5-14(21)17(13)19(25)24-10-8-12(9-11-24)18-22-15-6-1-2-7-16(15)23-18/h1-7,12H,8-11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCMDFOLHCWNGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3-ethyl-2-oxobenzimidazol-1-yl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7523917.png)

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7523923.png)

![N-[(5-bromothiophen-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B7523929.png)
![1-(4-fluorophenyl)-N-[3-methyl-4-(tetrazol-1-yl)phenyl]-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B7523941.png)
![N-[(5-bromothiophen-2-yl)methyl]-3-iodobenzamide](/img/structure/B7523945.png)
![3-acetamido-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B7523970.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-(3-methyl-2-oxobenzimidazol-1-yl)propanamide](/img/structure/B7523974.png)
![3-(8-methyl-4-oxoquinazolin-3-yl)-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]propanamide](/img/structure/B7523981.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7523985.png)
![(E)-3-pyridin-4-yl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7523987.png)
![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B7524005.png)
![[4-(1-Benzyltriazole-4-carbonyl)piperazin-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B7524014.png)
